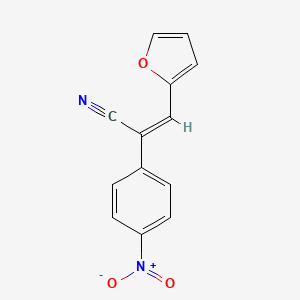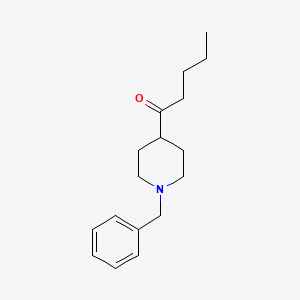![molecular formula C18H13N7 B5588737 7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)
7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader family of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and other derivatives. These compounds are synthesized for potential applications in medicinal chemistry due to their unique structural features and biological activities (Mohamed et al., 2011).
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of sodium salts of hydroxy-propenones with different heterocyclic amines or halogenated compounds. These methods yield a variety of heterocyclic derivatives with potential for further chemical modification (Mohamed et al., 2011).
Molecular Structure Analysis
Structural elucidation of these compounds is usually achieved through elemental analysis, spectral data, and X-ray crystallography, confirming the unique heterocyclic frameworks of these molecules (Dolzhenko et al., 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of novel heterocyclic structures. For instance, cyclocondensation reactions with benzaldehydes and oxidation processes are key steps in modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core for further applications (Dolzhenko et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can vary significantly depending on the substituents attached to the core heterocyclic structure. Modifications at specific positions can enhance water solubility, an important factor for pharmaceutical applications (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are influenced by their heterocyclic structure and the nature of substituents. These compounds exhibit potent and selective activity, which is explored for their antagonistic properties at specific receptors, indicating their potential in medicinal chemistry (Baraldi et al., 1996).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed numerous synthetic routes to create derivatives of pyrazolo[1,5-a]pyrimidine and related compounds, highlighting their versatility and potential in chemical synthesis. For instance, a study focused on synthesizing thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives containing a pyridine moiety, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Mohamed et al., 2011). Another study highlighted the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocycles, underlining the environmental benefits of such methodologies (Abdelhamid et al., 2016).
Biological Activities
The potential antimicrobial activities of these compounds have been a significant area of interest. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial properties against a range of bacterial and fungal species, suggesting their potential as novel antimicrobial agents (Mabkhot et al., 2016). Furthermore, the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and related derivatives has been explored for their anti-proliferative properties against human breast cancer cells, indicating the relevance of these compounds in developing new cancer therapies (Atta et al., 2019).
Pharmacological Implications
The exploration of pyrazolo[1,5-a]pyrimidine derivatives in pharmacological research has also extended to their potential as kinase inhibitors, with studies developing synthetic routes and evaluating the cytotoxic activity of these compounds against various cancer cell lines (Shaaban et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
10-benzyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-2-4-13(5-3-1)11-24-17-15(10-21-24)18-22-16(23-25(18)12-20-17)14-6-8-19-9-7-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSSQNIHXDMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-benzyl-2-(pyridin-4-yl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)
![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)


![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)



![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)
![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)